(+-)-Methionine

Catalog No.
S540985
CAS No.
59-51-8
M.F
C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+-)-Methionine

CAS Number

59-51-8

Product Name

(+-)-Methionine

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid

Molecular Formula

C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N

SMILES

Array

solubility

32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 4.8
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

L-Isomer Methionine, L-Methionine, Liquimeth, Methionine, Methionine, L Isomer, Methionine, L-Isomer, Pedameth

Canonical SMILES

CSCCC(C(=O)O)N

Isomeric SMILES

CSCC[C@H](C(=O)O)N

The exact mass of the compound Racemethionine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.33 m32.7 mg/ml at 25 °c32.7 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 4.8soluble in water; insoluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

(+-)-Methionine, also known as DL-Methionine, is the racemic (50:50) mixture of the D- and L-enantiomers of the essential, sulfur-containing amino acid methionine. It is widely used as a key supplement in animal feed, particularly for poultry and swine, where methionine is often the first limiting amino acid in common corn-soybean-based diets. Produced via chemical synthesis, this form is a cost-effective alternative to L-methionine derived from fermentation. While only the L-enantiomer is directly incorporated into proteins, many animals possess enzymatic pathways to convert the D-enantiomer into the biologically active L-form, making the racemic mixture a viable nutritional source.

Direct substitution of (+-)-Methionine with its pure L-enantiomer or with analogs like Methionine Hydroxy Analog (MHA) is not straightforward and carries significant procurement implications. The primary driver for selecting the racemic form is its lower production cost compared to fermentation-derived L-methionine. However, the bioefficacy of (+-)-Methionine depends on the target animal's ability to convert the D-isomer to the L-form, a process that is species-dependent and can be less efficient than direct utilization of L-methionine, particularly under conditions of metabolic stress. MHA, while also a precursor, has different chemical properties, absorption pathways (primarily diffusion), and may offer distinct benefits such as gut acidification that are not provided by amino acids. Therefore, selecting the appropriate methionine source requires a careful evaluation of cost, target species, diet composition, and specific performance goals, as they are not functionally equivalent.

Cost-Effectiveness: Lower Production Cost as a Primary Procurement Driver

The principal reason for procuring (+-)-Methionine is its cost-effectiveness, which stems directly from its chemical synthesis production method. This process naturally yields a 50:50 racemic mixture of D- and L-isomers. In contrast, producing pure L-methionine requires more complex and costly fermentation-based or enzymatic processes. This manufacturing difference makes (+-)-Methionine a more affordable option for large-scale applications like animal feed formulation, where it provides a reliable and economical source of methionine activity for many species.

Evidence DimensionProduction Method
Target Compound DataChemical synthesis yielding a racemic mixture
Comparator Or BaselineL-Methionine: Fermentation or enzymatic processes
Quantified DifferenceTypically more affordable due to simpler synthesis route
ConditionsIndustrial-scale amino acid production

For cost-sensitive applications like large-scale animal feed, the lower price point of (+-)-Methionine is a critical factor in purchasing decisions.

Comparable Bioavailability in Broiler Chickens Under Standard Conditions

For broiler chickens, a primary consumer of feed-grade methionine, (+-)-Methionine has demonstrated nutritional equivalence to L-methionine in multiple trials. The efficient enzymatic conversion of the D-isomer to the L-isomer in poultry supports high bioavailability, often approaching 100%. A meta-analysis of multiple studies concluded that (+-)-Methionine and L-methionine are nutritionally equivalent for supporting broiler performance in typical maize-soybean diets. A specific study determining the relative bioavailability value (RBV) found no significant differences between a 90% purity L-methionine source and a 90% purity (+-)-methionine source for any growth performance or carcass data metrics.

Evidence DimensionRelative Bioavailability Value (RBV)
Target Compound DataApproaches 100% relative to L-Methionine; Considered nutritionally equivalent in many meta-analyses.
Comparator Or BaselineL-Methionine (baseline efficacy of 100%)
Quantified DifferenceNo significant difference in RBV observed in multiple broiler trials under standard conditions.
ConditionsMale Ross 308 broilers, fed starter, grower, and finisher diets from 1 to 34 days of age.

This evidence justifies procuring the more cost-effective (+-)-Methionine for standard broiler feed applications, as it provides equivalent performance to the more expensive L-form.

Differentiated Aqueous Solubility Profile Compared to L-Methionine

The solubility of (+-)-Methionine in water is quantitatively different from that of pure L-methionine. Systematic studies measuring mass fraction solubility from 1°C to 60°C show that L-methionine is more soluble than the racemic compound across this temperature range. For example, at 20°C, the mass fraction solubility (w) of L-methionine is approximately 4.8 g/100g water, while for (+-)-methionine it is approximately 2.5 g/100g water. The temperature dependence also differs; the solubility curve for the L-enantiomer is linear, whereas the curve for the racemic compound is polynomial.

Evidence DimensionMass Fraction Solubility (w) in Water
Target Compound Data~2.5 g/100g water at 20°C
Comparator Or BaselineL-Methionine: ~4.8 g/100g water at 20°C
Quantified Difference(+-)-Methionine is approximately 48% less soluble than L-methionine at 20°C.
ConditionsAqueous solution, temperature range 1-60°C.

This lower solubility must be considered in the preparation of aqueous stock solutions or liquid feed formulations, potentially requiring different handling procedures or formulation strategies compared to L-methionine.

Cost-Driven Feed Formulation for Poultry and Swine

As the primary industrial application, (+-)-Methionine is the logical choice for formulating diets for poultry and other livestock that efficiently convert the D-isomer. Its lower production cost provides a significant economic advantage over L-methionine, while extensive studies confirm its nutritional equivalency for growth and feed conversion in many standard production environments.

Chemical Synthesis and Peptide Synthesis Precursor

In chemical applications where chirality is not a factor in the final product or can be addressed downstream, (+-)-Methionine serves as a cost-effective starting material. Its use in research contexts, such as studying methionine oxidation in monoclonal antibody development, highlights its role as a readily available and economical precursor.

Urinary Acidification in Pet Food Formulations

In veterinary and pet food applications, (+-)-Methionine is added to cat and dog food to acidify urine. This helps prevent the formation of struvite crystals and stones, a common urinary tract health issue. The racemic form is effective for this purpose and is selected for its cost-efficiency in large-scale pet food manufacturing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS]
Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White crystalline platelets or powder; Characteristic aroma

Color/Form

Minute hexagonal plates from dilute alcohol
Colorless or white, lustrous plates or as white, crystalline powde

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

149.05104977 Da

Monoisotopic Mass

149.05104977 Da

Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Taste

Sulfurous

Density

Relative density (water = 1): 1.3

Odor

Faint

Decomposition

281Â °C

Appearance

Solid powder

Melting Point

281 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73JWT2K6T3

Related CAS

26062-47-5

Drug Indication

Used for protein synthesis including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate.

Therapeutic Uses

A sulfur containing essential amino acid that is important in many body functions. It is a chelating agent for heavy metals
Methionine ... enhances the synthesis of glutathione and is used as an alternative to acetylcysteine in the treatment of paracetamol poisoning.
... Many of signs of toxicity /of selenium poisoning/ can be prevented by high-protein diets, and by methionine in the presence of Vitamin E.
In Europe, oral methionine (10 g over 12 hours) is approved as an agent to restore depleted glutathione stores and prevent hepatotoxicity after large acetaminophen ingestions. N-Acetyl-L-cysteine remains the preferred antidote for acetaminophen overdose in the United States, Canada, Scotland, and most of England.
For more Therapeutic Uses (Complete) data for (L)-Methionine (9 total), please visit the HSDB record page.

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Mechanism of Action

The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity. L-cysteine is also a precursor to the antioxidant glutathione. Antioxidant activity of L-methionine and metabolites of L-methionine appear to account for its possible anti-hepatotoxic activity. Recent research suggests that methionine itself has free-radical scavenging activity by virtue of its sulfur, as well as its chelating ability.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/
Methionine dependence, the inability of cells to grow when the amino acid methionine is replaced in culture medium by its metabolic precursor homocysteine, is characteristic of many cancer cell lines and some tumors in situ. Most cell lines proliferate normally under these conditions. The methionine dependent tumorigenic human melanoma cell line MeWo-LC1 was derived from the methionine independent non-tumorigenic line, MeWo. MeWo-LC1 has a cellular phenotype identical to that of cells from patients with the cblC inborn error of cobalamin metabolism, with decreased synthesis of cobalamin coenzymes and decreased activity of the cobalamin-dependent enzymes methionine synthase and methylmalonylCoA mutase. Inability of cblC cells to complement the defect in MeWo-LC1 suggested that it was caused by decreased activity of the MMACHC gene. However, no potentially disease causing mutations were detected in the coding sequence of MMACHC in MeWo-LC1. No MMACHC expression was detected in MeWo-LC1 by quantitative or non-quantitative PCR. There was virtually complete methylation of a CpG island at the 5'-end of the MMACHC gene in MeWo-LC1, consistent with inactivation of the gene by methylation. The CpG island was partially methylated (30-45%) in MeWo and only lightly methylated (2-11%) in control fibroblasts. Infection of MeWo-LC1 with wild type MMACHC resulted in correction of the defect in cobalamin metabolism and restoration of the ability of cells to grow in medium containing homocysteine. /It was concluded/ that epigenetic inactivation of the MMACHC gene is responsible for methionine dependence in MeWo-LC1.

Vapor Pressure

0.00000052 [mmHg]

Other CAS

59-51-8
33807-07-7
26062-47-5
348-67-4
63-68-3

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes by an active transport process.
... Rats were fed diets containing [(14)C-methyl]l-methionine ... with 6% of sodium formate, and conversion of (14)C into [(14)C]formate was measured in urine and exhaled air (as (14)CO2) ... Total oxidation of [(14)C-methyl] into CO2, amounted to 60-87% for methionine ...
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25% of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Methionine (11 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Product of oxidative deamination or transamination--alpha-keto-gamma-methiolbutyric acid. /From table/
... Oxidation of methionine (S-methyl-l-cysteine and sarcosine) methyl group in vivo proceeds primarily by way of free formate, and that conversion to formate is probably not catalysed by tetrahydrofolic acid.
... Methionine ... is catabolized to a large extent independently of initial activation to S-adenosyl-l-methionine. The system for catabolism ... appears analogous to one that catalyses oxidation of S-methyl-l-cysteine methyl group ... The methyl group of methionine ... /has been/ shown ... to yield formate in vitro and in vivo.
Infants more rapidly metabolized methionine than adults.
For more Metabolism/Metabolites (Complete) data for (L)-Methionine (7 total), please visit the HSDB record page.

Associated Chemicals

Methionine (DL);59-51-8
d-Methionine;657-27-2

Wikipedia

Methionine

Drug Warnings

Methionine may cause nausea, vomiting, drowsiness, and irritability. It should not be used in patients with acidosis. Methionine may aggravate hepatic encephalopathy in patients with established liver damage; it should be used with caution in patients with severe liver disease.
Vomiting is a common adverse effect.
Methionine ... may exacerbate hepatic encephalopathy when administered more than 10 hours postingestion.
The death of a control subject after an oral load of methionine for a study of the possible relationship between homocysteine and Alzheimer's disease is reported. The subject developed postload plasma concentrations of methionine far beyond those reported previously in humans given the usual oral loading dose of methionine (100 mg/kg body wt). Her preload plasma metabolite values rule out known genetic diseases that might predispose one to unusually high methionine concentrations. The most likely explanation for these events is that the subject received a substantial overdose of methionine. The possibility that extremely high methionine concentrations may lead to severe cerebral effects is discussed, and it is recommended that any move to increase the sensitivity of the usual methionine loading test by increasing the dose of methionine either not be undertaken or be taken only with extreme care.
When studying genetic factors in arteriosclerosis /the authors/ recorded acute complications during a standard methionine loading test (with a dose of 100 mg/kg bw) and assessed a 30-day mortality in a group of 296 patients with coronary artery or peripheral arterial disease and in 591 controls. Acute complications were observed in 33% of the women and 16.5% of the men. For each sex, the patients and controls exhibited the same proportion of complications. The most common symptom, dizziness, was attributable to methionine loading. In addition, isolated sleepiness, nausea, polyuria and decreased or increased blood pressure were observed in part of the subjects. None of the 887 individuals died within the 30-day period following the test...

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Hair conditioning; Skin conditioning; Antistatic

Methods of Manufacturing

The production method of choice for L-methionine is still the enzymatic resolution of racemic N-acetyl-methionine using acylase from Aspergillus oryzae. The production is carried out in a continuously operated fixed-bed or enzyme membrane reactor. Alternatively, L-methionine may be produced by microbial conversion of the corresponding 5-substituted hydantoin. With growing cells of Pseudomonas sp. strain NS671, D,L-5-(2-methylthioethyl)hydantoin was converted to L-methionine; a final concentration of 34 g/L and a molar yield of 93% have been obtained.
The most economic way for production of D,L-methionine is the chemical process based on acrolein, methyl mercaptan, hydrogen cyanide, and ammonium carbonate. beta-Methylthiopropionaldehyde, formed by addition of methyl mercaptan to acrolein, is the intermediate that reacts with hydrogen cyanide to give alpha-hydroxy-gamma-methylthiobutyronitrile. Treatment with ammonium carbonate leads to 5-(beta-methylthioethyl)hydantoin that is saponified by potassium carbonate giving D,L-methionine in up to 95% yield, calculated on acrolein. /D,L-Methionine/

General Manufacturing Information

Methionine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: methionine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: methionine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: methionine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
SIMPLE PROCEDURE IN WHICH SILVER LIGAND CHROMATOGRAPHY IS USED TO ISOLATE METHIONINE FROM AMINO ACID MIXTURES IS DESCRIBED.
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/

Clinical Laboratory Methods

GC-MS determination in biological fluids

Interactions

The adverse effects of methionine are alleviated by supplements of glycine or serine ... Vit B6 deficiency reduces the tolerance of the rat for methionine.
Pretreatment of young male rats with excess retinol (800 IU/g diet for 10 days) partially counteracted the adverse effects caused by a high methionine intake.
Methionine provided in the drinking water of pregnant rats injected with sodium valproate reduced the frequency of resorptions but did not improve embryo growth. Rats drinking methionine supplemented water had approx twice the level of serum free methionine and consumed only one half the volume of water as controls. Using whole rat embryo cultures, the simultaneous addition of methionine and sodium valproate to the medium provided no protection from the teratogenic effects of sodium valproate ... Protection from the teratogenic effects of sodium valproate was afforded by methionine and was particularly striking when embryos for culture were taken from pregnant rats that had been consuming methionine.
This study showed that short-term vitamin administration /(folic acid, vitamins B6 and B12)/ effectively reduced post-methionine load homocysteine levels and thereby ameliorated endothelium-dependent flow-mediated vasodilation in 16 healthy adults. Post-methionine load homocysteine levels decreased from 22.7+/-3.8 to 17.0+/-2.1 micromol/L (p <0.001), and flow-mediated vasodilation after methionine load increased from 8.6+/-3.6% to 13.8+/-2.9% (p <0.001) after vitamin administration.
For more Interactions (Complete) data for (L)-Methionine (18 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Prabhu VV. A comparative clinical trial evaluating efficacy and safety of fixed dose combination of nimesulide (100 mg) and racemethionine (50 mg) (namsafe) versus reference drug (nimesulide) and other NSAIDs in the treatment of osteoarthritis. J Indian Med Assoc. 2008 Jun;106(6):402-4. PubMed PMID: 18839654.
2: Jankowski J, Ognik K, Kubinska M, Czech A, Juskiewicz J, Zdunczyk Z. The effect of DL-, L-isomers and DL-hydroxy analog administered at 2 levels as dietary sources of methionine on the metabolic and antioxidant parameters and growth performance of turkeys. Poult Sci. 2017 Sep 1;96(9):3229-3238. doi: 10.3382/ps/pex099. PubMed PMID: 28521012.
3: Albrecht A, Herbert U, Miskel D, Heinemann C, Braun C, Dohlen S, Zeitz JO, Eder K, Saremi B, Kreyenschmidt J. Effect of methionine supplementation in chicken feed on the quality and shelf life of fresh poultry meat. Poult Sci. 2017 Aug 1;96(8):2853-2861. doi: 10.3382/ps/pex071. PubMed PMID: 28419366.
4: Park I, Pasquetti T, Malheiros RD, Ferket PR, Kim SW. Effects of supplemental L-methionine on growth performance and redox status of turkey poults compared with the use of DL-methionine. Poult Sci. 2018 Jan 1;97(1):102-109. doi: 10.3382/ps/pex259. PubMed PMID: 29077910; PubMed Central PMCID: PMC5850274.

Explore Compound Types